molecular formula C10H12O4 B134019 3,4,5-Trimethoxybenzaldehyde CAS No. 86-81-7

3,4,5-Trimethoxybenzaldehyde

Cat. No. B134019
CAS RN: 86-81-7
M. Wt: 196.2 g/mol
InChI Key: OPHQOIGEOHXOGX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzaldehyde is an organic compound that serves as a significant chemical intermediate in the production of medicines. It is characterized by the presence of three methoxy groups attached to a benzaldehyde structure, which makes it a versatile precursor in various synthetic pathways for pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of 3,4,5-Trimethoxybenzaldehyde can be achieved through several methods. One approach involves the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene using cobalt and manganese acetates, yielding a high 92% yield of the aldehyde . Another method includes the reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal, which is a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes and related compounds . Additionally, a synthesis from p-cresol has been reported, which involves bromination, hydrolysis, methoxylation, and methylation steps, resulting in an overall yield of 64.5% . A similar synthesis from vanillin has also been developed, with a notable yield of 71% .

Molecular Structure Analysis

The molecular structure of 3,4,5-trimethoxybenzaldehyde has been studied through various techniques. Single crystal X-ray diffraction studies have shown that the compound crystallizes in the monoclinic system with a centrosymmetric space group . The crystal structure of a derivative, (E)-2-(3,4,5-Trimethoxystyryl)-5-nitrobenzenesulfonate pyrrolidinium, has also been determined, revealing the presence of offset π···π stacking and intermolecular hydrogen bonding, which contribute to the stability of the crystal structure .

Chemical Reactions Analysis

3,4,5-Trimethoxybenzaldehyde undergoes various chemical reactions that are crucial for the synthesis of complex organic molecules. For instance, it can be used in palladium-catalyzed annulation reactions to produce isochromene-containing products . Reductive metalation followed by reaction with electrophiles is another reaction pathway that leads to the synthesis of antibiotic stilbenes . The compound's derivatives have also been investigated under electron transfer conditions, allowing for regioselective substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,5-trimethoxybenzaldehyde have been extensively characterized. The compound's optical properties have been analyzed using UV-Vis-NIR measurement, while its thermal properties have been studied through thermogravimetric and differential thermal analyses . Dielectric studies and microhardness studies have also been conducted to understand the material's electrical and mechanical properties. Furthermore, the third-order nonlinear optical properties of the compound have been measured, indicating potential applications in optical devices .

Scientific Research Applications

Chemical Synthesis and Modifications

3,4,5-Trimethoxybenzaldehyde has been investigated in the context of chemical synthesis and modifications. Studies have explored its behavior under electron transfer conditions, revealing that the 4-methoxy group can be regioselectively removed and substituted with various electrophiles (Azzena et al., 1992). Additionally, the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde has been developed, indicating its importance as a chemical intermediate for medicine production (Kitajima et al., 1988).

Optical and Material Applications

The growth and characterization of organic material 3,4,5-trimethoxybenzaldehyde for optical applications have been studied. This research found that the single crystal grown from this material belongs to the monoclinic system and exhibits important optical properties (Jebin et al., 2019).

Environmental and Kinetic Studies

Environmental impacts and kinetic studies involving 3,4,5-trimethoxybenzaldehyde have been conducted. For instance, research on light-induced heterogeneous ozone processing on organic coated particles, involving 3,4,5-trimethoxybenzaldehyde, highlights the compound's role in atmospheric chemistry and potential environmental implications (Net et al., 2010).

Synthesis of Antibiotics and Other Compounds

The compound has been used in the synthesis of antibiotic stilbenes and other compounds, demonstrating its versatility in pharmaceutical and chemical industries (Azzena et al., 2003).

Wastewater Treatment Research

Research has also explored the treatment of manufacturing wastewater containing 3,4,5-trimethoxybenzaldehyde, indicating its relevance in industrial waste management and environmental sciences (Li et al., 2015).

Safety And Hazards

3,4,5-Trimethoxybenzaldehyde is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4,5-trimethoxybenzaldehyde
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InChI

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3
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InChI Key

OPHQOIGEOHXOGX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=O
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Molecular Formula

C10H12O4
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DSSTOX Substance ID

DTXSID4058948
Record name Benzaldehyde, 3,4,5-trimethoxy-
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Molecular Weight

196.20 g/mol
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Physical Description

Light yellow flakes; [Sigma-Aldrich MSDS]
Record name 3,4,5-Trimethoxybenzaldehyde
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Vapor Pressure

0.00113 [mmHg]
Record name 3,4,5-Trimethoxybenzaldehyde
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Product Name

3,4,5-Trimethoxybenzaldehyde

CAS RN

86-81-7
Record name 3,4,5-Trimethoxybenzaldehyde
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Record name Benzaldehyde, 3,4,5-trimethoxy-
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Record name 3,4,5-TRIMETHOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

Using a similar method to Example 1, a mixture of 400 parts of 3,4,5-trimethoxybenzyl alcohol and 400 parts of acetone with 380 parts of air is passed per hour over the catalyst at 530° C. and 1.2 bar. The residence time is 0.04 second and the throughput is 0.57 tonne/m2.h. 302 parts of 3,4,5-trimethoxybenzaldehyde (in the form of a 44 percent strength by weight solution) are obtained per hour, corresponding to a yield of 76% of theory. The conversion is 95 percent and the space-time yield is 14 grams of 3,4,5-trimethoxybenzaldehyde per cm3 of catalyst volume per hour.
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Synthesis routes and methods II

Procedure details

25.0g syringealdehyde (0.137 mol), 26.6g of dimethyl sulfate (0.211 mol), and 27.7 g. of potassium carbonate (0.201 mol) were heated with stirring as in Example 1. When the temperature reached 45° C the mixture became fluid and carbon dioxide was given off. The temperature was slowly increased to 75° C and held at this value for 1 hour. Addition of water, acidification, and benzene extraction gave a quantitative yield of 3,4,5-trimethoxybenzaldehyde which contained no detectable syringealdehyde or other impurities as determined by g.l.c. analysis.
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 3,855,306 discloses methylation of 5-hydroxyvanillin (initially prepared from vanillin by bromination and subsequent hydrolysis) with dimethyl sulfate in the presence of an alkali carbonate in an organic medium such as acetone. 3,4,5,-Trimethoxybenzaldehyde in yields of about 94% are obtained in this method, but the reaction is slow and operating with organic solvents presents disadvantages of operation and cost.
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Synthesis routes and methods IV

Procedure details

Calculate the percent content of 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde in the 4-(2-fluorobenzyloxy)benzaldehyde examined or of the 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde in the 4-(3-fluorobenzyloxy)benzaldehyde examined by internal standard calculation. The value of the limit of quantitation (LOQ) for (3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde and of 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde is 0.005% by weight. The value of the limit of detection (LOD) for both considered impurities is 0.0025% by weight.
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,450
Citations
DV Rao, FA Stuber - Synthesis, 1983 - chemistry.mdma.ch
3, 4, 5-Trimethoxybenzaldehyde (4), a valuable pharmaceutical intermediate, is obtained commercially by Rosenmund reduction of 3, 4, 5-trimethoxybenzoyl chloride 1. Recently, it was …
Number of citations: 53 chemistry.mdma.ch
RP Jebin, T Suthan, NP Rajesh, G Vinitha - Optics & Laser Technology, 2019 - Elsevier
The organic material 3,4,5-trimethoxybenzaldehyde has been grown by slow evaporation technique using methanol as solvent. Single crystal X-ray diffraction studies shows that the …
Number of citations: 21 www.sciencedirect.com
CC Chen, CC Chyau, TH Hseu - Letters in applied microbiology, 2007 - academic.oup.com
Aims: To investigate the active ingredient in fruiting bodies and to produce it with cultured mycelium in Antrodia camphorata (BCRC 35398). Methods and Results: The volatile …
Number of citations: 25 academic.oup.com
Z Wang, F Xue, W Feng, W Xing, B Feng… - Journal of Chemical & …, 2021 - ACS Publications
The solubility of 3,4,5-trimethoxybenzaldehyde (TMBA) in 16 kinds of pure solvents [ie, methanol, ethanol, n-propanol, i-propanol, n-butanol, i-butanol, s-butanol, acetone, 2-butanone, …
Number of citations: 8 pubs.acs.org
F Xue, Z Wang, Y Ma, W Feng, W Xing… - Journal of Chemical & …, 2021 - ACS Publications
The solubility of 3,4,5-trimethoxybenzaldehyde (TMBA) in five kinds of aqueous mixed solvents including water + (ethanol, n-propanol, i-propanol, acetone, or N,N-dimethylformamide (…
Number of citations: 4 pubs.acs.org
W cheng Li, H Chen, Y Jin, H Zhang, Q Niu, W Qi… - Separation and …, 2015 - Elsevier
An integrated Fenton-UASB was investigated for the treatment of 3,4,5-trimethoxybenzaldehyde (TMBA) and Di-bromo-aldehyde manufacturing wastewater. A quadratic model for …
Number of citations: 15 www.sciencedirect.com
YF Ji, ZM Zong, XY Wei - Synthetic communications, 2002 - Taylor & Francis
Full article: EFFICIENT AND CONVENIENT SYNTHESIS OF 3,4,5-TRIMETHOXYBENZALDEHYDE FROM p-CRESOL Skip to Main Content Taylor and Francis Online homepage Taylor and Francis …
Number of citations: 17 www.tandfonline.com
K RORIG - The Journal of Organic Chemistry, 1950 - ACS Publications
KNOEVENAGEL CONDENSATION 393 ce-(p-Anisyl)-^-(3, 4, 5-trimethoxyphenyl) ethylamine (III) has now been prepared by the catalytic reduction (Pd-C) of 3', 4, 4'^'-tetramethoxy-a-…
Number of citations: 8 pubs.acs.org
MA Peralta, MNV de Souza, SMSV Wardell… - … Section C: Crystal …, 2007 - scripts.iucr.org
In 2,3-dimethoxybenzaldehyde isonicotinoylhydrazone chloroform monosolvate, C15H15N3O3·CHCl3, the hydrazone molecules are linked by a combination of N—H⋯N and …
Number of citations: 18 scripts.iucr.org
A Schwartz - The Journal of Organic Chemistry, 1982 - ACS Publications
The parent compound (1, X= H) of the 5, 6-dihydrodibenzo [6,/][l, 4, 5] thiadiazepine system has been of interest due toits potential aromatic character1 andits acid-cat-alyzed reactions (…
Number of citations: 14 pubs.acs.org

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